

An In-depth Technical Guide to Etanidazole: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Etanidazole (SR-2508) is a second-generation 2-nitroimidazole hypoxic cell radiosensitizer developed to increase the efficacy of radiation therapy in treating solid tumors. Its mechanism of action is predicated on its selective bioreductive activation within the hypoxic microenvironment of cancerous tissues, leading to the formation of reactive intermediates that enhance radiation-induced DNA damage. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of **Etanidazole**, supported by quantitative data and detailed experimental methodologies.

Chemical Structure and Identification

Etanidazole, with the IUPAC name N-(2-Hydroxyethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide, is a derivative of 2-nitroimidazole.[1][2] Its chemical structure is characterized by a nitro-substituted imidazole ring linked to an N-(2-hydroxyethyl)acetamide side chain.

Table 1: Chemical Identification of Etanidazole



Identifier	Value	Reference(s)
IUPAC Name	N-(2-Hydroxyethyl)-2-(2-nitro- 1H-imidazol-1-yl)acetamide	[1][2]
CAS Number	22668-01-5	[3]
Molecular Formula	C7H10N4O4	
Molecular Weight	214.18 g/mol	_
Canonical SMILES	O=C(NCCO)CN1C=CN=C1N(=O)=O	
InChI Key	WCDWBPCFGJXFJZ- UHFFFAOYSA-N	_

Physicochemical Properties

The physicochemical properties of **Etanidazole** influence its pharmacokinetic and pharmacodynamic behavior, including its distribution to tumor tissues and its radiosensitizing efficacy.

Table 2: Physicochemical Properties of **Etanidazole**

Property	Value	Reference(s)
Melting Point	162-163 °C	
Partition Coefficient (octanol/water)	0.046	
Solubility in Isotonic Saline	200 mg/mL	
UV max (isopropanol)	313 nm (ε 7800)	_

Synthesis and Characterization Synthesis of Etanidazole



A general synthetic route to **Etanidazole** involves the alkylation of 2-nitroimidazole with a suitable halo-acetamide derivative. The following is a representative experimental protocol based on related nitroimidazole syntheses.

Experimental Protocol: Synthesis of **Etanidazole**

- Step 1: Synthesis of 2-(2-nitro-1H-imidazol-1-yl)acetic acid. This intermediate can be prepared by reacting 2-nitroimidazole with an appropriate haloacetic acid ester followed by hydrolysis.
- Step 2: Amide Coupling. The resulting 2-(2-nitro-1H-imidazol-1-yl)acetic acid is then coupled with 2-aminoethanol. This can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.

A detailed, specific protocol for the synthesis of **Etanidazole** is described by Lee et al. in US Patent 4,371,540.

Characterization of Etanidazole

The structural confirmation and purity of synthesized **Etanidazole** can be determined using a combination of spectroscopic and crystallographic techniques.

Experimental Protocol: Characterization of **Etanidazole**

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of all protons and carbons in the expected chemical environments, confirming the molecular structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, confirming its elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the nitro group (N=O stretching), amide group (C=O stretching and N-H bending), and hydroxyl group (O-H stretching).



 X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive threedimensional molecular structure and conformation of **Etanidazole** in the solid state.

Mechanism of Action and Metabolic Pathways Radiosensitization and Bioreductive Activation

Etanidazole exerts its radiosensitizing effect selectively in hypoxic tumor cells. Under low oxygen conditions, the nitro group of **Etanidazole** undergoes a one-electron reduction catalyzed by intracellular reductases, such as NADPH-cytochrome P450 reductase. This reduction forms a transient nitro radical anion.

In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound in a futile cycle, with the concomitant production of superoxide radicals. However, under hypoxic conditions, the nitro radical anion can undergo further reduction to form reactive nitroso and hydroxylamine intermediates. These highly reactive species can covalently bind to cellular macromolecules, including DNA, leading to DNA strand breaks and increased susceptibility to radiation-induced damage.



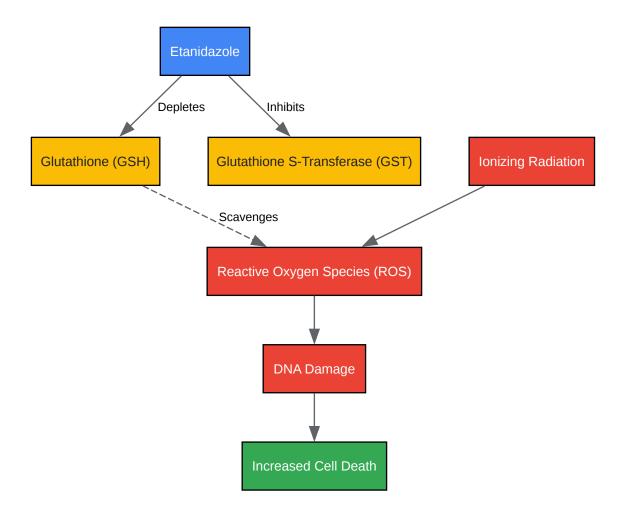
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Caption: Bioreductive activation of **Etanidazole** under hypoxic conditions.

Depletion of Glutathione

Etanidazole has been shown to deplete intracellular glutathione (GSH) levels and inhibit glutathione S-transferase (GST). Glutathione is a key cellular antioxidant that protects cells from radiation-induced damage by scavenging free radicals and repairing DNA damage. By reducing the levels of this protective thiol, **Etanidazole** further sensitizes hypoxic cells to the cytotoxic effects of radiation.





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Caption: **Etanidazole**-mediated depletion of glutathione enhances radiation-induced cell death.

Metabolic Pathway

The metabolism of **Etanidazole** in humans primarily involves its bioreductive activation in hypoxic tissues. The resulting reactive intermediates can form conjugates with cellular components. While a detailed catabolic pathway for **Etanidazole** in humans has not been fully elucidated, studies on other nitroimidazoles suggest that the imidazole ring can be cleaved, and the metabolites are primarily excreted in the urine.

Quantitative Data from Preclinical and Clinical Studies Efficacy



The radiosensitizing effect of **Etanidazole** is quantified by the sensitizer enhancement ratio (SER), which is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the drug.

Table 3: Efficacy Data for Etanidazole

Parameter	Value	Condition	Reference(s)
Sensitizer Enhancement Ratio (SER)	1.12 - 1.42	In vitro and in vivo (100–400 mg/kg)	
Radiation Dose Modifying Factor (in vitro)	2.40	рН 7.40	
Radiation Dose Modifying Factor (in vitro)	1.70	рН 6.45	
Radiation Dose Modifying Factor (in vivo)	1.47	1 g/kg	

Pharmacokinetics

Pharmacokinetic studies have been conducted in both animal models and humans to understand the absorption, distribution, metabolism, and excretion of **Etanidazole**.

Table 4: Pharmacokinetic Parameters of Etanidazole

Parameter	Value	Species	Reference(s)
Plasma Half-life (t1/2β)	5.83 hr	SCID mice	
Volume of Distribution (Vd)	0.32 L/kg	SCID mice	_



Toxicity

The dose-limiting toxicity of **Etanidazole** in clinical trials is peripheral neuropathy.

Table 5: Toxicity Data for **Etanidazole** from Clinical Trials

Adverse Event	Incidence	Grade (if specified)	Study	Reference(s)
Peripheral Neuropathy	18%	Grade I	RTOG Phase	
Peripheral Neuropathy	6%	Grade II	RTOG Phase	
Nausea and Vomiting	26%	Grade I/II (one Grade III)	RTOG Phase	_
Allergy	14%	Grade I/II (one Grade III)	RTOG Phase	_
Reversible Neutropenia	13%	-	RTOG Phase	_
Cramping/Arthral gia Syndrome	6 of 11 patients	-	Phase I (22-23 g/m² over 48 hr)	_
Peripheral Neuropathy	1 of 11 patients	Grade II	Phase I (22-23 g/m² over 48 hr)	_
Peripheral Neuropathy	1 patient	Grade III	Phase I (23 g/m² over 96 hr)	

Conclusion

Etanidazole is a well-characterized hypoxic cell radiosensitizer with a clear mechanism of action involving bioreductive activation and glutathione depletion. Its chemical and physical properties are well-defined, and its synthesis is achievable through established chemical routes. While clinical trials have demonstrated its radiosensitizing potential, dose-limiting neurotoxicity has constrained its widespread clinical application. This technical guide provides



a foundational understanding of **Etanidazole** for researchers and drug development professionals, highlighting the key data and experimental considerations for further investigation and development of improved hypoxic cell radiosensitizers.

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